n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

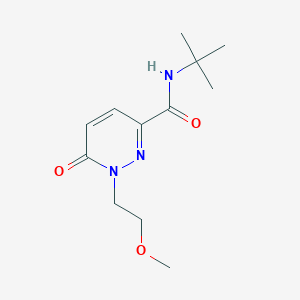

N-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a tert-butyl carboxamide group at the N-position and a 2-methoxyethyl substituent at the 1-position of the pyridazinone core. The pyridazinone scaffold is known for its role in medicinal chemistry, particularly in protease inhibition and antimicrobial applications .

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-tert-butyl-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)13-11(17)9-5-6-10(16)15(14-9)7-8-18-4/h5-6H,7-8H2,1-4H3,(H,13,17) |

InChI Key |

XWKCWVXHRKGVPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl carbamate with 2-methoxyethylamine to form an intermediate, which is then further reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The tert-butyl group plays a crucial role in its reactivity and stability, influencing how the compound interacts with its targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Core Heterocycle: Replacement of pyridazinone with pyridine (Compound 8) reduces biological activity, highlighting the importance of the pyridazinone scaffold for target engagement .

- Substituent Effects : Fluorine and methoxy groups (Compounds 19, 20) improve proteasome inhibition, while tert-butyl (target compound) and trifluoromethyl groups () enhance metabolic stability .

- Molecular Weight : The target compound’s molecular weight is likely intermediate (~350–400 g/mol) compared to BG05205 (375.42 g/mol) and Compound 19 (554.22 g/mol) .

Biological Activity

The compound n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.31 g/mol. The compound features a tert-butyl group and a methoxyethyl substituent, contributing to its solubility and biological interactions.

Research indicates that compounds in the dihydropyridazine class exhibit multiple mechanisms of action, primarily through:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cellular processes, potentially leading to antiproliferative effects in cancer cells.

- Receptor Modulation : Interaction with various receptors may alter signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using breast cancer cell lines MCF-7 and MDA-MB-468 revealed that this compound significantly reduces cell viability, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| MDA-MB-468 | 15.0 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as topoisomerases, which are crucial in DNA replication and repair:

- Topoisomerase I Inhibition : Molecular docking studies indicated strong binding affinity to the active site of topoisomerase I, which is essential for its anticancer activity .

Case Studies

A notable study involved synthesizing derivatives of dihydropyridazines and evaluating their biological activities. The results showed that modifications to the side chains significantly influenced the antiproliferative activity against various cancer cell lines.

Study Highlights

- Synthesis : A series of derivatives were synthesized with varying substituents.

- Biological Evaluation : Compounds were tested against a panel of cancer cell lines using MTT assays.

The most active compounds demonstrated IC50 values below 20 µM across multiple cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.